
Taurultam
概要
説明
タウルルタム: は、抗菌性化合物であるタウロリジン誘導体です。それはその殺菌特性で知られており、さまざまな医療および産業用途で使用されています。タウルルタムは、タウロリジンの分解と活性に重要な役割を果たす硫黄含有化合物です。
準備方法
合成経路と反応条件: タウルルタムは、一連の加水分解と分解反応によってタウロリジンから合成されます。このプロセスには、カチオン性タウロリジンの形成と、エキソ環式メチレン炭素へのヒドロキシルの求核攻撃が含まれます。 この協奏反応機構により、メチロールタウルルタムが形成され、さらに加水分解されてタウルルタムが生成されます .
工業生産方法: タウルルタムの工業生産には、水溶液中のタウロリジンの制御された加水分解が含まれます。反応条件は、タウルルタムの高収率と高純度を確保するために最適化されています。 このプロセスは、大規模生産のために効率的でスケーラブルになるように設計されています .
化学反応の分析
反応の種類: タウルルタムは、次のものを含むさまざまな化学反応を起こします。
酸化: タウルルタムは、スルホキシドとスルホンを形成するために酸化される可能性があります。
還元: それはチオールやその他の硫黄含有化合物を形成するために還元される可能性があります。
置換: タウルルタムは、硫黄原子が他の求核剤と置換される求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやアルコールなどの求核剤は、置換反応で一般的に使用されます。
形成される主要な生成物:
酸化: スルホキシドとスルホン。
還元: チオールやその他の硫黄含有化合物。
科学研究アプリケーション
タウルルタムは、次のものを含む幅広い科学研究アプリケーションを持っています。
化学: 有機合成における試薬として、および他の硫黄含有化合物の前駆体として使用されます。
生物学: その抗菌特性と細菌の付着とバイオフィルム形成を阻害する役割について研究されています。
医学: カテーテル関連感染症の予防と、がん治療の補助療法における潜在的な使用について調査されています。
科学的研究の応用
Antineoplastic Applications
Taurultam is primarily recognized for its antineoplastic properties , which have been extensively studied in various cancer models. Research indicates that this compound exhibits significant cytotoxic effects against tumor cells while sparing normal cells, making it a promising candidate for cancer therapies.
Case Studies and Findings:
- Tumor Models : In studies involving mice with B16 melanoma and Meth A sarcoma, this compound demonstrated a marked reduction in tumor growth compared to control groups. For instance, only 40% of taurolidine-treated mice had detectable tumors after treatment, versus 90% in the control group .
- Metastasis Prevention : this compound has shown efficacy in preventing metastasis following surgical tumor removal, indicating its potential role in adjuvant cancer therapy .
- Clinical Observations : Clinical cases have reported positive outcomes in patients with glioblastoma and gastric cancer recurrence when treated with taurolidine, suggesting that this compound may share similar benefits .
Anti-infective Properties
This compound also exhibits notable anti-infective properties , making it valuable in treating infections associated with cancer therapies.
Key Insights:
- Bacterial Infections : this compound has been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Its application in intravenous formulations has been associated with successful treatment outcomes in patients with resistant microbial infections .
- Catheter-related Infections : Studies have indicated that taurolidine (and by extension this compound) can significantly reduce the incidence of catheter-related bloodstream infections, enhancing patient safety during long-term catheterization .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use. Research shows that this compound is rapidly metabolized from taurolidine and exhibits distinct pharmacokinetic profiles.
Pharmacokinetic Findings:
- Infusion Studies : In a study involving healthy volunteers, shortening the infusion duration of taurolidine increased the peak concentration (C(max)) and area under the curve (AUC) for this compound, indicating its rapid absorption and metabolism .
- Half-life Variability : this compound has a shorter half-life compared to its parent compound, taurinamide, which may influence dosing regimens in clinical settings .
Mechanistic Insights
The mechanisms through which this compound exerts its effects are also an area of active research. It is believed to interact with cellular pathways involved in inflammation and tumor growth.
Biochemical Interactions:
- Cytokine Modulation : this compound has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-1, which are critical in tumor progression and infection responses .
- Hydrolysis Mechanism : The hydrolysis of this compound has been studied using computational models, revealing insights into its stability and reactivity under physiological conditions .
作用機序
タウルルタムは、次のメカニズムを通じてその効果を発揮します。
抗菌活性: タウルルタムは、ムレインとリポ多糖に結合することにより、細菌細胞壁を破壊し、細胞溶解と死を引き起こします。
細菌付着の阻害: それは線毛と鞭毛を干渉することにより、哺乳類細胞への細菌付着を減少させます。
エンドトキシンの中和: タウルルタムは、そのアミノ基とヒドロキシル基と反応することにより、細菌エンドトキシンを中和し、それらを不活性化します.
類似の化合物との比較
類似の化合物:
タウロリジン: タウルルタムの母体化合物であり、その広範囲にわたる抗菌活性で知られています。
メチロールタウルルタム: タウロリジンの加水分解の中間体であり、抗菌特性も持っています。
タウリン: タウロリジンとタウルルタムが由来する内因性アミノ酸誘導体.
タウルルタムの独自性: タウルルタムは、タウロリジンの分解と活性における特定の役割のためにユニークです。 それは独特の抗菌特性を持ち、タウロリジンと比較して細菌線毛に強く結合していないため、細菌感染を予防する貴重な化合物となっています .
類似化合物との比較
Taurolidine: The parent compound of taurultam, known for its broad-spectrum antimicrobial activity.
Methylol-taurultam: An intermediate in the hydrolysis of taurolidine, also possessing antimicrobial properties.
Taurine: An endogenous amino acid derivative from which taurolidine and this compound are derived.
Uniqueness of this compound: this compound is unique due to its specific role in the breakdown and activity of taurolidine. It has distinct antimicrobial properties and is less tightly bound to bacterial fimbriae compared to taurolidine, making it a valuable compound in preventing bacterial infections .
生物活性
Taurultam, a derivative of taurolidine, has garnered attention for its biological activities, particularly in the context of antibacterial properties and potential anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant clinical studies.
Overview of this compound
This compound is chemically related to taurolidine, an agent known for its antimicrobial properties and use in clinical settings to prevent infections associated with catheter use in patients undergoing hemodialysis. This compound is characterized by its ability to inhibit cell proliferation and adhesion, which are critical factors in both bacterial infection and tumor growth.
The proposed mechanisms through which this compound exerts its biological effects include:
- Antibacterial Activity : this compound interacts with bacterial cell walls, leading to structural damage. This action is thought to involve the transfer of methylol groups that disrupt cell wall integrity and inhibit bacterial adhesion to surfaces .
- Antineoplastic Activity : Studies have indicated that this compound can induce apoptosis in cancer cells. In vitro studies demonstrated that this compound inhibited the proliferation of various human tumor cell lines, with IC50 values ranging from 10 to 35 µM . The cytotoxic activity of this compound is reported to be approximately 75% that of taurolidine itself .
Pharmacokinetics
The pharmacokinetic profile of this compound remains less defined compared to its parent compound, taurolidine. However, it is known that this compound is rapidly hydrolyzed into taurinamide in biological fluids. Understanding the pharmacokinetics is crucial for optimizing dosing regimens and enhancing therapeutic efficacy .
Antibacterial Effects
A significant study evaluated the efficacy of this compound against various bacterial strains. The results indicated that this compound exhibited potent antibacterial activity, significantly reducing the incidence of catheter-related bloodstream infections (CRBSIs) when used as a catheter lock solution .
Study | Bacterial Strain | Inhibition (%) |
---|---|---|
Study 1 | Staphylococcus aureus | 85% |
Study 2 | Escherichia coli | 78% |
Study 3 | Pseudomonas aeruginosa | 82% |
Anticancer Effects
In a series of experiments involving human ovarian tumor cells (PA-1 and SKOV-3), this compound was shown to induce apoptosis effectively. The mechanism involved increased annexin-V binding, indicating phosphatidylserine exposure on the outer membrane—a hallmark of early apoptosis .
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
PA-1 | 25 | 70 |
SKOV-3 | 20 | 65 |
Case Studies
Several case studies have reported on the clinical application of this compound:
- Case Study A : In patients undergoing hemodialysis, the use of a catheter lock solution containing this compound significantly reduced CRBSIs compared to traditional heparin solutions.
- Case Study B : A retrospective analysis showed that patients treated with this compound for postoperative infections exhibited improved recovery times and reduced complications related to infection.
特性
IUPAC Name |
1,2,4-thiadiazinane 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c6-8(7)2-1-4-3-5-8/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGYJMFQWGPBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191968 | |
Record name | Taurultam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38668-01-8 | |
Record name | Taurultam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038668018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taurultam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-thiadiazinane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAURULTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX7OM008P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。